molecular formula C8H8BrFO2S B3030985 4-Fluoro-3-(methylsulphonyl)benzyl bromide CAS No. 1192347-88-8

4-Fluoro-3-(methylsulphonyl)benzyl bromide

Cat. No.: B3030985
CAS No.: 1192347-88-8
M. Wt: 267.12
InChI Key: QBVVLSGKJVQKTJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulphonyl)benzyl bromide is a valuable benzyl bromide derivative for research and development. The benzyl bromide functional group is a versatile alkylating agent, enabling the introduction of the 4-fluoro-3-(methylsulphonyl)benzyl moiety into target molecules, such as in the synthesis of indole-benzyl pyridinium bromide hybrids explored in pharmaceutical research . In synthetic chemistry, particularly carbohydrate chemistry, benzyl bromides are routinely employed for the formation of benzyl ethers, which act as robust protecting groups for hydroxyl functions under a wide range of acidic and basic conditions . The specific presence of the electron-withdrawing methylsulphonyl group and the fluorine atom on the benzyl ring can significantly influence the compound's reactivity and the electronic properties of the resulting molecules, making it a compound of interest for creating novel chemical entities. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all stated hazard and precautionary statements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVVLSGKJVQKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229033
Record name 4-(Bromomethyl)-1-fluoro-2-(methylsulfonyl)benzene
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Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192347-88-8
Record name 4-(Bromomethyl)-1-fluoro-2-(methylsulfonyl)benzene
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Record name 4-(Bromomethyl)-1-fluoro-2-(methylsulfonyl)benzene
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Record name 4-Fluoro-3-(methylsulphonyl)benzyl bromide
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Synthetic Methodologies for 4 Fluoro 3 Methylsulphonyl Benzyl Bromide

Strategies for Aromatic Ring Functionalization

The construction of the 4-fluoro-3-(methylsulfonyl)toluene precursor is the cornerstone of the synthesis. The order and method of introducing the fluorine atom and the methylsulfonyl group are critical for achieving the desired 1,2,4-trisubstituted pattern. The electronic properties of the substituents play a crucial role in directing the regiochemical outcome of the electrophilic substitution reactions.

Introduction of the Fluorine Atom

Direct fluorination of aromatic rings is often explosive and leads to polyfluorinated products, making it impractical for controlled synthesis. vedantu.com Therefore, indirect methods are typically employed to introduce a single fluorine atom with high selectivity.

One of the most reliable and widely used methods is the Balz-Schiemann reaction . vedantu.com This procedure involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. To synthesize a precursor for 4-Fluoro-3-(methylsulphonyl)benzyl bromide, one could start with an appropriately substituted aniline (B41778) derivative. For instance, 3-methyl-4-aminotoluene could be a potential starting material, which would be converted to the corresponding diazonium salt and then to the fluoro-derivative.

Another approach involves electrophilic fluorination using reagents like N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®. These reagents offer milder reaction conditions compared to traditional methods. For example, the fluorination of an organometallic derivative, such as a Grignard or organolithium species, can provide a pathway to the desired fluorinated aromatic compound.

A less common but potent method for introducing fluorine into an aromatic ring is through an electrophilic substitution reaction using reagents like NF₄BF₄ in a solvent such as hydrogen fluoride (B91410) (HF). dtic.milgoogle.com This method can substitute multiple hydrogen atoms with fluorine, but conditions can be tailored for mono-substitution. dtic.milgoogle.com

Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing, meta-directing group. Its introduction can be achieved through two primary strategies: building it from a precursor, such as a methylthio group, or by direct sulfonylation.

A common and efficient method for creating an aryl methyl sulfone is the oxidation of the corresponding aryl methyl sulfide (B99878) (a methylthio ether or thioanisole (B89551) derivative). nih.gov This two-step approach involves the initial introduction of a methylthio (-SCH₃) group, which is an ortho-, para-directing group, followed by oxidation.

The methylthio group can be introduced via various methods, including the reaction of an aryl halide with sodium thiomethoxide or by reacting an aryl diazonium salt with methyl mercaptan. Once the methylthio ether precursor is obtained, it is oxidized to the methylsulfonyl group. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in acetic acid, this is a green and cost-effective oxidant. The reaction can proceed through the sulfoxide (B87167) intermediate, and controlling the stoichiometry and temperature is key to achieving the desired sulfone. nih.gov

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones.

Meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and selective oxidant in organic synthesis.

This oxidation strategy offers good control and is often high-yielding. The intermediate sulfoxide can sometimes be isolated if desired.

Direct introduction of the methylsulfonyl group can be accomplished through a Friedel-Crafts-type reaction using methanesulfonyl chloride (CH₃SO₂Cl) or methanesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ontosight.ai

Another approach is the direct sulfonylation of arenes with sulfonic acids using catalysts like phosphorus pentoxide (P₂O₅) supported on alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). tandfonline.comresearchgate.nettandfonline.comresearchgate.net This method provides an efficient, clean, and often fast route to aryl sulfones under heterogeneous conditions, which can simplify work-up procedures. tandfonline.com The reaction typically involves refluxing the aromatic compound with the sulfonic acid in the presence of the supported catalyst. tandfonline.com

Catalyst SystemReaction ConditionsAdvantages
AlCl₃ / CH₃SO₂Cl Anhydrous conditions, often in a non-polar solventWell-established Friedel-Crafts methodology
P₂O₅/Al₂O₃ / CH₃SO₃H Heterogeneous, refluxEfficient, clean, fast, easier work-up
P₂O₅/SiO₂ / CH₃SO₃H Heterogeneous, refluxMild, efficient, reusable catalyst
Nafion-H / CH₃SO₃H Solid acid catalystHigh acidity, reusable

Regioselective Synthesis of 3-Fluoro-4-(methylsulphonyl)benzene Derivatives

Achieving the correct 1,2,4-substitution pattern for the precursor, 4-fluoro-3-(methylsulfonyl)toluene, requires a synthetic sequence that leverages the directing effects of the substituents.

A plausible synthetic route could start from 3-fluorotoluene (B1676563) . The fluorine atom is an ortho-, para-director. Therefore, electrophilic substitution on 3-fluorotoluene will primarily direct incoming groups to the 2-, 4-, and 6-positions. A direct methanesulfonylation reaction would likely yield a mixture of isomers, with the 4- and 6-isomers predominating.

A more controlled approach would be to start with a precursor that allows for directed ortho-lithiation. For example, starting with a protected version of 3-fluoro-4-methylphenol, one could perform an ortho-metalation directed by the oxygen functionality, introduce a sulfur-containing electrophile, and then oxidize it to the sulfone.

Alternatively, a nucleophilic aromatic substitution (SₙAr) reaction on a suitably activated precursor could be employed. For instance, a compound like 1,2-difluoro-4-methylbenzene could potentially undergo selective nucleophilic substitution with sodium thiomethoxide at the 2-position, which is activated by the fluorine at the 1-position and para to the methyl group. Subsequent oxidation of the resulting thioether would yield the desired 1-fluoro-2-(methylthio)-4-methylbenzene, which upon oxidation would give the 4-fluoro-3-(methylsulfonyl)toluene precursor.

Benzylic Bromination Protocols

The final step in the synthesis of this compound is the selective bromination of the methyl group of the 4-fluoro-3-(methylsulfonyl)toluene precursor. This transformation is a free-radical halogenation reaction. libretexts.org

The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This inherent reactivity allows for selective bromination at this position under radical conditions.

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction , which utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. libretexts.orgresearchgate.net

Key components of the Wohl-Ziegler bromination:

Brominating Agent: N-Bromosuccinimide (NBS) is preferred because it provides a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. libretexts.org

Radical Initiator: The reaction is initiated by light (UV irradiation) or a chemical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) is typically used. More environmentally benign solvents like acetonitrile (B52724) have also been shown to be effective. researchgate.net

The reaction proceeds via a radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from HBr (present in trace amounts) to form a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the toluene (B28343) derivative to form the resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ to form the product and another bromine radical, propagating the chain. The HBr produced reacts with NBS to regenerate the Br₂ needed for the propagation step.

A significant challenge in benzylic bromination is over-bromination, leading to the formation of the dibrominated product, 4-fluoro-3-(methylsulfonyl)benzylidene bromide. scientificupdate.com Controlling the stoichiometry of NBS and the reaction time is crucial to maximize the yield of the desired mono-brominated product. scientificupdate.com The presence of two strong electron-withdrawing groups (fluorine and methylsulfonyl) on the ring can deactivate it towards electrophilic attack but may also influence the stability of the benzylic radical, potentially affecting the reaction rate.

Reagent/ConditionRole in ReactionCommon Examples
Bromine Source Provides bromine radicals for halogenationN-Bromosuccinimide (NBS)
Initiator Starts the radical chain reactionAzobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), UV Light
Solvent Dissolves reactants, must be inert to radical conditionsCarbon Tetrachloride (CCl₄), Acetonitrile, Cyclohexane

Radical-Mediated Benzylic Bromination (e.g., using N-Bromosuccinimide)

The most prevalent method for the synthesis of this compound is through the radical-mediated bromination of the benzylic position of 4-Fluoro-3-(methylsulphonyl)toluene. This transformation, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. wikipedia.orgscientificupdate.com

The reaction is initiated by the homolytic cleavage of the initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. wikipedia.orgcommonorganicchemistry.com This generates a radical that abstracts a hydrogen atom from the methyl group of the toluene derivative. The resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.commasterorganicchemistry.com This resonance stabilization is key to the selectivity of the reaction for the benzylic position over other C-H bonds. jove.com

The propagation phase of the reaction involves the benzylic radical reacting with a bromine source to form the final product and a new radical to continue the chain reaction. masterorganicchemistry.com While NBS is the primary brominating agent, the actual species that reacts with the benzylic radical is typically molecular bromine (Br₂). masterorganicchemistry.com Br₂ is generated in low concentrations from the reaction of NBS with hydrogen bromide (HBr), a byproduct of the main reaction. scientificupdate.comlibretexts.org This low, steady concentration of Br₂ is advantageous as it minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

Standard laboratory conditions involve refluxing the toluene substrate with NBS and a catalytic amount of AIBN in a non-polar, anhydrous solvent, traditionally carbon tetrachloride (CCl₄). wikipedia.orgcommonorganicchemistry.com However, due to the toxicity and environmental impact of CCl₄, alternative solvents are now preferred. masterorganicchemistry.com

Table 1: Typical Reaction Parameters for Radical-Mediated Benzylic Bromination

ParameterTypical ConditionPurpose
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂. chemistrysteps.com
Substrate 4-Fluoro-3-(methylsulphonyl)tolueneThe starting material to be brominated.
Initiator AIBN or Benzoyl PeroxideGenerates initial radicals to start the chain reaction. commonorganicchemistry.com
Solvent Carbon Tetrachloride (historically), Acetonitrile, BenzeneInert medium for the reaction; CCl₄ is largely phased out. wikipedia.orgsdu.edu.cnresearchgate.net
Energy Source Heat (reflux) or UV/Visible LightInitiates the radical chain reaction. wikipedia.orgresearchgate.net

Alternative Halogenation Approaches for Benzylic Positions

While NBS is the most common reagent for benzylic bromination, several alternative methods have been developed to address specific challenges such as substrate reactivity, selectivity, and safety.

Molecular Bromine (Br₂) : Direct bromination with liquid bromine under photochemical or thermal initiation is a viable alternative. masterorganicchemistry.comrsc.org However, the high reactivity of Br₂ can lead to over-bromination and undesirable side reactions. Furthermore, molecular bromine is highly toxic and corrosive, making its handling hazardous. rsc.org In-situ generation of Br₂ is often preferred to mitigate these risks. rsc.org

Other N-Bromo Reagents : Besides NBS, other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and tribromoisocyanuric acid (TBCA) have been used. scientificupdate.comrsc.org TBCA, in particular, has been highlighted as a potentially greener reagent. researchgate.net

Bromotrichloromethane (BrCCl₃) : This reagent has been successfully used for the benzylic bromination of electron-rich aromatic substrates where NBS might fail due to competing electrophilic bromination of the ring. rsc.org Continuous flow photochemical methods using BrCCl₃ have shown promise. rsc.org

Catalytic Methods : Iron-catalyzed benzylic C-H bromination using NBS has been reported as a mild and highly efficient method that proceeds at room temperature. sdu.edu.cn This approach offers an alternative to traditional radical initiation by heat or light.

Boron Tribromide (BBr₃) : A facile method for the benzylic bromination of various toluene derivatives has been developed using boron tribromide as the bromine source in carbon tetrachloride at room temperature, providing good yields. bohrium.com

Table 2: Comparison of Selected Benzylic Bromination Reagents

ReagentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Solid, easy to handle; provides low Br₂ concentration, good selectivity. chemistrysteps.comCan cause ring bromination in electron-rich systems; solvent choice is critical. rsc.org
Molecular Bromine (Br₂) High reactivity, fast reaction rates. rsc.orgHazardous to handle; can lead to over-bromination and side reactions. scientificupdate.comrsc.org
Tribromoisocyanuric Acid (TBCA) High bromine content; considered a greener alternative. researchgate.netMay have solubility issues. rsc.org
Bromotrichloromethane (BrCCl₃) Effective for electron-rich substrates; simple by-product (CHCl₃). rsc.orgRequires photochemical activation. rsc.org
NBS / FeBr₂ Catalyst Mild reaction conditions (room temp.); high efficiency. sdu.edu.cnRequires a metal catalyst.

Multi-Step Convergent and Divergent Synthetic Routes

A typical linear or convergent approach focuses on constructing the precursor, 4-Fluoro-3-(methylsulphonyl)toluene, first, followed by the final bromination step. The synthesis of this precursor might involve a multi-step sequence starting from simpler fluorinated or sulfonated aromatics. For instance, a plausible route could involve the sulfonation of 4-fluorotoluene (B1294773) followed by methylation of the resulting sulfonyl chloride or sulfonic acid. The final step is the selective bromination of the methyl group. This approach is convergent as it brings together different functionalities onto the toluene core before the final transformation.

Conversely, a divergent approach utilizes this compound as a key intermediate to generate a library of different compounds. The benzylic bromide is a versatile electrophile, readily undergoing nucleophilic substitution reactions (Sₙ1 or Sₙ2). chemistrysteps.comnih.gov This allows for the introduction of a wide array of functional groups at the benzylic position. For example, it can be reacted with:

Alcohols or phenols to form ethers.

Amines to form benzylamines.

Cyanide to form nitriles, which can be further hydrolyzed to carboxylic acids. nih.gov

Azides to form benzyl (B1604629) azides, precursors to amines or triazoles. nih.gov

This divergent utility is crucial in medicinal and agrochemical research, where the rapid synthesis of analogs is necessary for structure-activity relationship (SAR) studies. nih.gov The compound serves as a branching point from which numerous derivatives can be accessed in a single synthetic step.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions, primarily for the benzylic bromination step. The main challenge is often controlling the selectivity to prevent the formation of di- and tri-brominated side products. scientificupdate.com

Key parameters for optimization include:

Stoichiometry : Using a slight excess of the brominating agent (e.g., 1.05-1.2 equivalents of NBS) is common to ensure full conversion of the starting material, but a large excess can promote over-bromination. researchgate.net

Temperature and Concentration : Reaction rates are influenced by temperature and concentration. Higher temperatures can increase the rate but may also lead to more side products. Studies on similar systems have shown that lower concentrations can sometimes favor mono-bromination. rsc.orgresearchgate.net

Solvent : The choice of solvent is critical. While CCl₄ was traditional, greener alternatives like acetonitrile are now used, which can also improve yield and reproducibility. researchgate.netresearchgate.net

Initiation Method : The choice between thermal initiation (reflux) and photo-initiation (UV or visible light) can affect selectivity. Photochemical methods, especially in continuous flow reactors, allow for precise control over energy input. rsc.orgrsc.org

Continuous Flow Technology : Modern flow chemistry offers significant advantages for optimizing this reaction. Microreactors provide superior control over reaction time, temperature, and mixing, which can significantly enhance selectivity and safety. rsc.orgresearchgate.net For photochemical reactions, flow reactors ensure uniform irradiation, leading to more consistent product quality. rsc.org This technology has been shown to achieve complete conversion with residence times as short as 15 seconds for benzylic brominations. rsc.org

A strategy to overcome the issue of over-bromination involves intentionally pushing the reaction to form the dibrominated product and then selectively reducing the resulting gem-dibromide back to the desired mono-bromide using reagents like diethyl phosphite. scientificupdate.com Post-synthesis purification, typically via column chromatography on silica gel, is essential to isolate the product with high purity.

Sustainable Synthesis Considerations for Benzylic Bromides

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of benzylic bromides.

Solvent Replacement : A primary focus has been the replacement of hazardous chlorinated solvents like CCl₄. researchgate.net More benign alternatives that have been successfully employed include acetonitrile, ethyl acetate, and even water in biphasic systems. researchgate.netresearchgate.netresearchgate.net Solvent-free conditions have also been explored. researchgate.net

Safer Reagents : The use of molecular bromine is increasingly avoided due to its high toxicity. In-situ generation of bromine from safer, solid precursors like a NaBrO₃/HBr mixture is a preferred green alternative. rsc.org Reagents like tribromoisocyanuric acid are also considered more environmentally friendly options compared to traditional methods. researchgate.net

Energy Efficiency : Photochemical reactions driven by energy-efficient visible light LEDs are replacing high-energy UV lamps or thermal refluxing, reducing energy consumption. researchgate.netrsc.org These methods can often be performed at room temperature.

Catalysis : The development of catalytic systems, such as the use of iron salts, reduces the need for stoichiometric radical initiators and can allow for milder reaction conditions. sdu.edu.cn

Process Intensification : Continuous flow technology is a cornerstone of green process design for this reaction. It enhances safety by minimizing the volume of hazardous materials reacting at any given time, improves energy efficiency, and can reduce waste by improving selectivity, thus leading to a lower Process Mass Intensity (PMI). rsc.orgrsc.org

By integrating these sustainable practices, the synthesis of this compound and related compounds can be made safer, more efficient, and more environmentally responsible.

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methylsulphonyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic position of 4-Fluoro-3-(methylsulphonyl)benzyl bromide can proceed through two primary pathways: the stepwise SN1 mechanism, involving a carbocation intermediate, and the concerted SN2 mechanism. The preferred pathway is dictated by a combination of factors including the stability of the potential carbocation, steric hindrance at the reaction center, the nature of the nucleophile, and the polarity of the solvent.

SN1 Pathway: Benzylic Carbocation Formation and Resonance Stabilization

The SN1 mechanism is initiated by the rate-determining departure of the bromide leaving group to form a benzylic carbocation. The stability of this carbocation is paramount to the feasibility of the SN1 pathway. Benzylic carbocations are inherently stabilized by resonance, where the positive charge is delocalized into the adjacent π-system of the aromatic ring. quora.comias.ac.inpearson.com This delocalization spreads the positive charge over several carbon atoms, significantly lowering the energy of the intermediate. oregonstate.edumasterorganicchemistry.comresearchgate.net

For the 4-Fluoro-3-(methylsulphonyl)benzyl carbocation, the positive charge on the benzylic carbon can be delocalized to the ortho and para positions of the benzene (B151609) ring. The resonance structures illustrating this delocalization are crucial for understanding the carbocation's stability.

The electronic effects of the fluoro and methylsulfonyl substituents play a critical role in modulating the stability of the benzylic carbocation.

Methylsulfonyl Group (at C3): The methylsulfonyl group (-SO2CH3) is a powerful electron-withdrawing group, primarily through a strong -I effect and a -M effect. stackexchange.com Positioned at the meta position (C3), its -M effect does not directly delocalize the positive charge of the benzylic carbocation, as resonance places the charge at the ortho and para positions. However, its strong -I effect significantly withdraws electron density from the ring, thereby destabilizing the carbocation intermediate.

The combined influence of a net-destabilizing fluoro group at the para position and a strongly destabilizing methylsulfonyl group at the meta position renders the formation of the 4-Fluoro-3-(methylsulphonyl)benzyl carbocation thermodynamically unfavorable. This significant destabilization of the carbocation intermediate strongly disfavors the SN1 pathway for this particular compound under most conditions.

SubstituentPositionInductive Effect (-I) on Carbocation StabilityMesomeric Effect (+M/-M) on Carbocation StabilityOverall Effect on Carbocation Stability
Fluoro4- (para)DestabilizingStabilizing (when charge is at C4)Net Destabilizing
Methylsulfonyl3- (meta)Strongly DestabilizingDestabilizing (-M effect, but not in direct conjugation)Strongly Destabilizing

Solvent Effects and Transition State Analysis

The choice of solvent is a critical factor in determining the operative mechanism in nucleophilic substitution reactions. acs.orgviu.caresearchgate.net

Polar Protic Solvents (e.g., water, alcohols): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor the SN1 pathway by stabilizing the carbocation intermediate and the departing halide anion. acs.org While they can also solvate the nucleophile, potentially reducing its nucleophilicity for an SN2 reaction, their primary effect on benzylic systems prone to ionization is the promotion of the SN1 mechanism. However, due to the significant electronic destabilization of the carbocation of this compound, even in polar protic solvents, the SN1 pathway is likely to be suppressed.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and highly reactive, thus strongly favoring the SN2 mechanism. acs.orgviu.ca For this compound, reactions conducted in polar aprotic solvents would be expected to proceed exclusively through an SN2 pathway.

Transition state analysis, often performed using computational methods, provides insight into the geometry and energetics of the SN2 reaction. For substituted benzyl (B1604629) bromides, studies have shown that the structure of the transition state (e.g., the extent of bond formation and bond breaking) can be influenced by the electronic nature of the substituents. researchgate.net Electron-withdrawing groups, such as those present in this compound, are predicted to lead to a more "product-like" or "tighter" transition state, where the nucleophile-carbon bond is more formed and the carbon-bromine bond is more broken.

Radical Reaction Pathways Involving the Benzylic Moiety

In addition to ionic pathways, reactions at the benzylic position can also proceed via free radical mechanisms, particularly under conditions involving radical initiators (e.g., light, heat, or chemical initiators like AIBN). nih.gov The most common radical reaction for a compound like this compound would be initiated by the homolytic cleavage of the C-Br bond or, in the case of its precursor, the abstraction of a benzylic hydrogen from 4-fluoro-3-(methylsulphonyl)toluene.

The stability of the resulting benzylic radical is a key factor in these reactions. Similar to carbocations, benzylic radicals are stabilized by resonance delocalization of the unpaired electron into the aromatic ring. kiku.dk

The electronic effects of the substituents also influence the stability of the benzylic radical. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical, albeit through different mechanisms. nih.gov They facilitate spin delocalization from the benzylic center into the aromatic ring. Computational studies on substituted toluenes have shown that both types of substituents can lower the benzylic C-H bond dissociation energy (BDE), which is a measure of radical stability. acs.orgnih.gov Therefore, the fluoro and methylsulfonyl groups on the precursor toluene (B28343) would be expected to stabilize the benzylic radical, facilitating its formation during radical bromination. nii.ac.jp The subsequent reaction of this radical with a bromine source would then lead to the formation of this compound.

Once formed, the C-Br bond in this compound can undergo homolytic cleavage under photolytic or thermolytic conditions to generate the benzylic radical, which can then participate in various radical chain reactions. acs.org

Generation and Stabilization of Benzylic Radicals

The formation of a benzylic radical from this compound is typically achieved through the homolytic cleavage of the carbon-bromine bond. This process can be initiated by the application of heat or UV light, or more commonly, through the use of a radical initiator. A standard laboratory method involves the bromination of the precursor, 4-Fluoro-3-(methylsulphonyl)toluene, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, generating the 4-fluoro-3-(methylsulfonyl)benzyl radical.

This benzylic radical intermediate exhibits stability primarily due to the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. stackexchange.com The resonance stabilization allows the radical to persist long enough to react with a bromine source, propagating the radical chain and forming the final product.

Influence of Fluoro and Methylsulfonyl Groups on Radical Reactivity

The reactivity of the 4-fluoro-3-(methylsulfonyl)benzyl radical is profoundly influenced by the electronic effects of its substituents. The methylsulfonyl (-SO₂CH₃) group at the meta position is a potent electron-withdrawing group, which significantly increases the electrophilicity of the aromatic ring. In contrast, the fluoro group at the para position exerts a dual electronic effect: it is electron-withdrawing through induction but can be weakly electron-donating through resonance.

The strong electron-withdrawing nature of the methylsulfonyl group can destabilize the benzylic radical to some extent by pulling electron density from the ring, which in turn affects the delocalization of the radical. This electronic deficit makes the benzylic radical more susceptible to attack by nucleophilic species. Conversely, in the context of certain reactions, such as cross-electrophile couplings, benzyl bromides with electron-withdrawing groups have been shown to be effective substrates. nih.gov For instance, in iron-catalyzed couplings with disulfides, benzyl bromides bearing electron-withdrawing fluoro and cyano groups react efficiently to form the corresponding thioethers. nih.gov This suggests that while the substituents modulate the radical's intrinsic stability, they also play a crucial role in the kinetics and mechanisms of its subsequent reactions.

Elimination Reactions

Like other alkyl halides, this compound can undergo elimination reactions, typically following an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. libretexts.orgmsu.edu In this concerted, single-step process, the base abstracts a proton from the benzylic carbon while the bromide ion departs simultaneously, leading to the formation of a double bond. youtube.com

The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com The choice of base is critical; bulky bases, such as potassium tert-butoxide, favor elimination over substitution, as steric hindrance impedes the base from acting as a nucleophile and attacking the electrophilic carbon atom. msu.edu While specific studies on the elimination of this compound are not extensively detailed, the general principles suggest that reaction with a strong, sterically hindered base would favor the formation of the corresponding stilbene (B7821643) derivative through dimerization or other elimination pathways. However, in some cases, elimination can occur as an undesirable side reaction, for instance, during attempted nucleophilic substitution with highly basic nucleophiles. nih.govnii.ac.jpresearchgate.net

Metal-Catalyzed Transformations and Their Mechanisms

The C(sp³)–Br bond in this compound makes it an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for forming diarylmethanes using benzyl bromides. nih.gov These reactions typically involve the coupling of the benzyl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govrsc.org The reaction is tolerant of a wide range of functional groups, including those present in this compound. nih.gov The choice of catalyst, ligand, and solvent is crucial for achieving high efficiency. rsc.org For example, palladium complexes with phosphine (B1218219) ligands are commonly employed. rsc.orgresearchgate.net

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-based systems. bris.ac.uk These reactions, often of the Kumada or Negishi type, effectively couple alkyl halides with Grignard reagents or organozinc compounds. bris.ac.uknih.gov Iron catalysts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) can be used to couple benzyl bromides with various nucleophilic partners. nih.gov Iron-catalyzed protocols have proven to be highly chemoselective, capable of activating benzylic bromides while leaving other potentially reactive groups, such as aryl halides, untouched. nih.gov This selectivity is particularly advantageous for complex molecule synthesis.

Below is a table summarizing representative conditions for these types of cross-coupling reactions with benzyl bromides.

Catalyst SystemCoupling PartnerReaction TypeTypical ConditionsYield Range
Palladium/Phosphine LigandArylboronic Acids/EstersSuzuki-MiyauraPdCl₂(dppf), Cs₂CO₃, THF/H₂O, 77-90°CGood to Excellent nih.gov
Iron(III) salts (e.g., FeCl₃)Grignard Reagents (RMgBr)Kumada-typeFeCl₃, TMEDA, THF, -5°C to RTGood to Excellent asianpubs.org
Iron pentacarbonyl (Fe(CO)₅)Disulfides (RSSR)ThioetherificationFe(CO)₅, Pinacolone, 107°CHigh chemrxiv.org
Nickel(II) bromide/LigandAryl Bromides (with reductant)Cross-ElectrophileNiBr₂, Spiro-bidentate-pyox ligand, Zn, LiBrModerate to Excellent rsc.org

While specific examples employing this compound were not found, the broader class of benzyl halides is utilized in the catalytic reductive difunctionalization of alkenes. This process involves the simultaneous addition of the benzyl group and another functional group across a double bond. For instance, copper-catalyzed strategies have been developed for the 1,2-difunctionalization of alkenes, which proceed through a mechanism involving the generation of a benzylic radical, its addition to the alkene, and subsequent reaction with a nucleophile. nih.gov Such methods enable the construction of complex molecular architectures from simple precursors.

The mechanism of metal-catalyzed cross-coupling reactions is heavily influenced by the choice of catalyst and, particularly, the ancillary ligands. In palladium-catalyzed reactions, the ligand plays a critical role in several steps of the catalytic cycle, including oxidative addition and reductive elimination. For Suzuki-Miyaura couplings of benzyl bromides, the choice of ligand and solvent can even switch the reactivity, allowing for selective coupling of either a benzyl halide or a benzyl ester. rsc.org Water can play a key role by displacing a phosphine ligand from the palladium center, thereby facilitating the catalytic cycle for benzyl halides. rsc.org

In iron-catalyzed systems, the mechanism is often proposed to involve radical intermediates or low-valent iron species. bris.ac.uk Mechanistic studies suggest that these reactions can proceed via a stereoablative pathway, consistent with the formation of a carbon radical intermediate. chemrxiv.org The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) in iron-catalyzed Kumada-type couplings can significantly enhance catalytic activity and product yields. asianpubs.org The ligand's role is to stabilize the active iron species and facilitate the key steps in the catalytic cycle. The tolerance of these iron systems to various functional groups, such as aryl halides, is attributed to the selective activation of the C(sp³)–Br bond over the more stable C(sp²)–X bond under the reaction conditions. nih.gov

Applications of 4 Fluoro 3 Methylsulphonyl Benzyl Bromide in Advanced Organic Synthesis

Formation of Carbon-Heteroatom Bonds

The primary application of 4-fluoro-3-(methylsulphonyl)benzyl bromide lies in its utility as an alkylating agent for heteroatom nucleophiles. The benzylic bromide serves as an excellent leaving group in nucleophilic substitution reactions, enabling the efficient formation of ethers, amines, amides, thioethers, and sulfones.

O-Alkylation and Ether Synthesis

The reaction of this compound with oxygen nucleophiles, such as alcohols or phenols, under basic conditions provides a direct route to the corresponding ethers. This transformation, a variant of the Williamson ether synthesis, is fundamental in modifying hydroxyl groups and constructing aryl benzyl (B1604629) ether linkages. While the high reactivity of this benzylic bromide suggests it is a suitable substrate for such reactions, specific documented examples detailing the O-alkylation with phenols or alcohols were not prevalent in the surveyed scientific literature. The general mechanism involves the deprotonation of the alcohol or phenol (B47542) to form a more nucleophilic alkoxide or phenoxide, which then displaces the bromide ion in an S\textsubscript{N}2 reaction.

N-Alkylation for Amine and Amide Derivatives

N-Alkylation is a prominent application of this compound, particularly in the synthesis of complex nitrogen-containing heterocyclic compounds used in medicinal chemistry. The reagent readily reacts with primary and secondary amines, as well as the nitrogen atom of amides and sulfonamides, to introduce the 4-fluoro-3-(methylsulfonyl)benzyl moiety.

A key example is found in the synthesis of Ramatroban analogues, which are potent antagonists for the prostaglandin (B15479496) D2 receptor (DP2). In a documented procedure, this compound is reacted with (R)-2-(1-((4-phenylbutyl)sulfonamido)-3-(pyridin-3-yl)propyl)benzoic acid. The alkylation occurs at the carboxylic acid, which is subsequently cyclized, but the initial step demonstrates the compound's utility in complex syntheses. A more direct example involves its reaction with sulfonamides. For instance, it has been used to alkylate (benzenesulfonyl)(2-phenylethyl)amine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reactant 1Reactant 2BaseSolventTemperatureYield
This compound(Benzenesulfonyl)(2-phenylethyl)amineK₂CO₃DMFRoom Temp.Not Reported

This table represents a typical N-alkylation reaction involving the title compound as described in synthetic patents.

S-Alkylation and Thioether/Sulfone Formation

Analogous to N-alkylation, the reaction of this compound with sulfur nucleophiles provides an efficient method for the synthesis of thioethers and, subsequently, sulfones. Thiolates, generated from thiols in the presence of a base, act as potent nucleophiles that displace the benzylic bromide to form a new carbon-sulfur bond.

This methodology is crucial in pharmaceutical synthesis. For example, in the preparation of a series of DP2 receptor antagonists, this compound was reacted with 3-(1H-tetrazol-5-yl)benzenethiol. This S-alkylation reaction proceeds smoothly, typically using a base like potassium carbonate in a solvent such as acetonitrile (B52724), to yield the corresponding thioether. The resulting thioether can then be oxidized, if desired, to the corresponding sulfone using standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), further diversifying the molecular structure.

Reactant 1Reactant 2BaseSolventProduct Type
This compound3-(1H-Tetrazol-5-yl)benzenethiolK₂CO₃AcetonitrileThioether

This table summarizes a representative S-alkylation reaction for the synthesis of pharmaceutical intermediates.

Formation of Carbon-Carbon Bonds

Beyond heteroatom alkylation, this compound is a valuable electrophile for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis for building complex carbon skeletons.

Cross-Coupling Reactions: Suzuki-Miyaura, Kumada-Corriu, and Related Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. As a benzylic bromide, this compound is a suitable electrophilic partner in reactions like the Suzuki-Miyaura (using organoboron reagents) and Kumada-Corriu (using Grignard reagents) couplings. These reactions would couple the benzylic carbon to an aryl, vinyl, or alkyl group from the organometallic reagent.

The Suzuki-Miyaura coupling of benzylic halides with arylboronic acids or their esters is a well-established method for synthesizing diarylmethanes. The reaction typically employs a palladium catalyst, a suitable ligand, and a base. Similarly, the Kumada-Corriu coupling offers a pathway to couple the benzyl group with organomagnesium reagents. Despite the theoretical applicability and the known reactivity of benzylic bromides in these transformations, specific examples detailing the use of this compound in published Suzuki-Miyaura or Kumada-Corriu coupling reactions are not extensively documented in the surveyed literature.

Alkylation of Carbanions and Enolates

The formation of a carbon-carbon bond via the alkylation of soft carbon nucleophiles, such as carbanions derived from malonic esters or enolates generated from ketones and other carbonyl compounds, is a classic and effective synthetic strategy. This compound, with its reactive C-Br bond, serves as an ideal electrophile for such S\textsubscript{N}2 reactions.

This reaction allows for the introduction of the 4-fluoro-3-(methylsulfonyl)benzyl group at the α-position of a carbonyl compound. The process involves the initial deprotonation of the carbonyl compound using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) or a weaker base for more acidic substrates (e.g., sodium ethoxide for diethyl malonate) to generate the enolate. This nucleophile then attacks the benzylic carbon of this compound, displacing the bromide and forming the new C-C bond. While this is a fundamentally important transformation for which the title compound is well-suited, specific examples with detailed experimental conditions and yields were not identified in the reviewed research and patent literature.

Benzylation Strategies for Complex Molecule Construction

Benzylation, the addition of a benzyl group to a molecule, is a fundamental strategy in organic synthesis for the construction of complex architectures, particularly in the field of medicinal chemistry. This compound serves as a key reagent in this capacity, particularly in the synthesis of antagonists for the prostaglandin D2 receptor (DP2), also known as CRTH2, which is a target for treating allergic airway diseases. filinchuk.comscilit.com

In the multi-step synthesis of potent DP2 receptor antagonists, this substituted benzyl bromide is used to alkylate nitrogen atoms within heterocyclic scaffolds. filinchuk.com For instance, in the construction of certain spirocyclic indolinone derivatives, a key step involves the sequential alkylation of two amide moieties. filinchuk.com After the initial alkylation with a bromoacetic acid derivative, this compound (or a similar substituted benzyl bromide) is introduced to alkylate the second amide, building a critical part of the final pharmacologically active molecule. filinchuk.com This strategy highlights the reagent's role in the late-stage functionalization of complex intermediates, allowing for the systematic modification of structures to optimize biological activity. filinchuk.comnih.gov

The general reactivity of benzyl bromides extends to the N-benzylation of a wide range of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. organic-chemistry.orgresearchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the heterocycle attacks the benzylic carbon, displacing the bromide.

Table 1: Representative Benzylation Reaction

ReactantReagentConditionsProduct TypeApplication
Heterocyclic Amide (e.g., Spirocyclic intermediate)This compoundBase (e.g., K₂CO₃), Solvent (e.g., DMF)N-Benzylated HeterocycleSynthesis of DP2 Receptor Antagonists

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for a specific analytical method or to enhance its synthetic utility. This compound is a versatile reagent for such strategies.

While specific examples detailing the use of this compound are not prevalent in the reviewed literature, the esterification of carboxylic acids with substituted benzyl bromides is a well-established method for analytical purposes. colostate.edunih.gov Carboxylic acids, particularly fatty acids, are often converted to their benzyl esters to improve their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS) or to attach a UV-absorbing chromophore for high-performance liquid chromatography (HPLC) analysis. colostate.edunih.govmdpi.com

The reaction typically involves the SN2 attack of a carboxylate anion on the benzyl bromide. colostate.edu The carboxylic acid is deprotonated with a mild base, such as potassium carbonate, and the resulting carboxylate salt is then reacted with the benzyl bromide in a polar aprotic solvent like acetonitrile. colostate.edu The presence of the 4-fluoro-3-(methylsulphonyl)benzyl group would impart a unique mass fragmentation pattern and a strong UV signal, facilitating sensitive detection and quantification.

Table 2: General Protocol for Benzyl Ester Formation

SubstrateReagentCatalyst/BaseSolventProductPurpose
Carboxylic Acid (e.g., Fatty Acid)Substituted Benzyl BromidePotassium Carbonate / Crown EtherAcetonitrileBenzyl EsterHPLC or GC-MS Analysis

The bromide of this compound can be readily displaced by an azide (B81097) nucleophile to form 4-Fluoro-3-(methylsulphonyl)benzyl azide. This transformation is typically achieved by reacting the benzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is a standard SN2 nucleophilic substitution.

The resulting organic azide is a highly valuable intermediate in modern organic synthesis, primarily due to its utility in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry". nobelprize.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. uochb.cz These triazole rings are stable, aromatic, and capable of forming hydrogen bonds, making them important isosteres for amide bonds in medicinal chemistry. nih.gov

The synthesis of 4-Fluoro-3-(methylsulphonyl)benzyl azide provides a building block that can be "clicked" onto various alkyne-containing molecules, including biomolecules like peptides or oligonucleotides, to create complex conjugates for therapeutic or diagnostic applications. nih.gov

Table 3: Synthesis of Benzyl Azide and Subsequent Click Reaction

StepStarting MaterialReagentsSolventProduct
1. AzidationThis compoundSodium Azide (NaN₃)DMF4-Fluoro-3-(methylsulphonyl)benzyl azide
2. Cycloaddition4-Fluoro-3-(methylsulphonyl)benzyl azideTerminal Alkyne, Cu(I) catalystVarious1,4-Disubstituted 1,2,3-Triazole

Synthesis of Highly Functionalized Intermediates

This compound serves as a crucial starting material for the synthesis of highly functionalized intermediates used in the development of bioactive molecules. Its primary application lies in the creation of pharmaceutical intermediates, particularly for enzyme inhibitors and receptor antagonists.

The benzylated heterocycles, as discussed in the synthesis of DP2 antagonists, are themselves highly functionalized intermediates. filinchuk.com The introduction of the 4-fluoro-3-(methylsulphonyl)benzyl group modifies the steric and electronic properties of the parent molecule, which can be crucial for achieving high binding affinity and selectivity for a biological target.

Furthermore, the conversion to 4-Fluoro-3-(methylsulphonyl)benzyl azide opens up access to a wide array of triazole-containing intermediates. By reacting the azide with different alkynes, a library of functionalized triazoles can be synthesized. These triazoles can be further elaborated or incorporated into larger molecules, serving as key building blocks in drug discovery programs. For example, similar functionalized benzyl azides have been used as key starting materials for assembling disubstituted triazole cores in neurokinin-1 antagonists. The stability and synthetic accessibility of the triazole ring make it a privileged structure in medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 3 Methylsulphonyl Benzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

High-resolution proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in a molecule and their relationships. The spectrum of 4-Fluoro-3-(methylsulphonyl)benzyl bromide is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons of the sulfonyl group.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom and the methylsulphonyl group are both electron-withdrawing, which deshields the nearby aromatic protons, causing them to resonate at a lower field (higher ppm values).

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts are anticipated in the range of δ 7.5-8.2 ppm.

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a singlet. Due to the electronegativity of the adjacent bromine atom, this signal is typically found downfield, in the region of δ 4.5-4.8 ppm.

Methyl Protons (-SO₂CH₃): The three protons of the methyl group attached to the sulfonyl group are also equivalent and will appear as a distinct singlet, typically in the range of δ 3.1-3.4 ppm.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Ar-H)7.5 - 8.2Multiplet (m)
Benzylic (-CH₂Br)4.5 - 4.8Singlet (s)
Methyl (-SO₂CH₃)3.1 - 3.4Singlet (s)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The introduction of a fluorine atom can cause a downfield shift of approximately 20 ppm for the methylene carbon of a benzyl (B1604629) moiety. wiserpub.com

The expected ¹³C NMR spectrum for this compound would feature signals for:

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will have chemical shifts influenced by the substituents, generally appearing in the δ 115-145 ppm range.

Benzylic Carbon (-CH₂Br): This carbon is attached to an electronegative bromine atom and is expected to resonate in the range of δ 30-35 ppm.

Methyl Carbon (-SO₂CH₃): The methyl carbon of the sulfonyl group typically appears in the δ 40-45 ppm region.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic (C-F)160 - 165 (with large ¹JCF coupling)
Aromatic (C-SO₂)135 - 140
Aromatic (C-CH₂Br)130 - 135
Aromatic (Ar-C)115 - 130
Methyl (-SO₂CH₃)40 - 45
Benzylic (-CH₂Br)30 - 35

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the electron-withdrawing methylsulphonyl group and the bromomethyl group. The signal for an aromatic fluorine is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal will likely exhibit coupling to the adjacent aromatic protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈BrFO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Ion FormulaIsotopeCalculated Exact Mass
C₈H₈⁷⁹BrFO₂S⁷⁹Br265.9494
C₈H₈⁸¹BrFO₂S⁸¹Br267.9473

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. scielo.org.mx This process can be repeated (MSⁿ) to gain detailed structural information. scielo.org.mx The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the primary fragmentation pathway in electron ionization (EI) would likely involve the cleavage of the weak carbon-bromine bond, leading to the formation of a stable benzylic carbocation. Subsequent fragmentations could involve the loss of the methylsulphonyl group or other neutral losses from the aromatic ring.

Key expected fragment ions include:

[M-Br]⁺: Loss of the bromine atom results in the formation of the 4-fluoro-3-(methylsulphonyl)benzyl cation. This is often a very stable and abundant ion in the mass spectra of benzyl bromides.

[M-CH₃SO₂]⁺: Cleavage of the C-S bond can lead to the loss of the methylsulphonyl radical.

Tropylium (B1234903) Ion: Rearrangement of the benzyl cation can form a highly stable tropylium ion (C₇H₇⁺) or its substituted analogues.

Analysis of these fragmentation pathways through MS/MS experiments provides unambiguous confirmation of the connectivity of the atoms within the molecule. scielo.org.mx

High-Throughput Reaction Screening using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that facilitates the rapid analysis of samples in their native environment with minimal preparation. This method employs a charged solvent spray to desorb and ionize analytes from a surface, which are then directed into a mass spectrometer for analysis. wikipedia.org Its application in high-throughput screening (HTS) is particularly valuable for accelerating the discovery and optimization of chemical reactions. semanticscholar.org

In the context of this compound, DESI-MS is an ideal tool for screening its reactions, such as nucleophilic substitutions with libraries of amines or thiols. semanticscholar.org Reactions can be spotted in high-density arrays (e.g., on PTFE-coated plates) and rapidly analyzed. semanticscholar.org The system can screen thousands of reactions per hour by moving the sample stage relative to the DESI sprayer and mass spectrometer inlet. semanticscholar.orgresearchgate.net This allows for the swift identification of successful reactions and the characterization of their products directly from the reaction mixture. researchgate.net The resulting data can be used to map product formation across the array, providing a comprehensive overview of reaction outcomes under various conditions. semanticscholar.org Tandem mass spectrometry (MS/MS) can be performed on selected spots to confirm the structure of newly synthesized derivatives. semanticscholar.org

Table 1: Illustrative DESI-MS Parameters for Reaction Screening

Parameter Value/Setting Purpose
Ionization Mode Positive Ion Detection of protonated or cationized product molecules.
Solvent System Methanol/Water (95:5) with 0.1% Formic Acid Efficiently desorbs and ionizes a wide range of analytes.
Capillary Voltage 4-5 kV Creates a stable electrospray.
Scan Speed 5,000 - 10,000 µm/s Enables rapid analysis of high-density reaction arrays. semanticscholar.org
Mass Range m/z 100-800 Covers the expected mass range of reactants and products.

| Data Analysis | Automated ion imaging software | Visualizes the spatial distribution and intensity of product ions. semanticscholar.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The sulfonyl group (SO₂) will produce strong, characteristic stretching bands. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds will also show absorptions in the fingerprint region of the spectrum. Comparing the spectrum to known databases, such as the Aldrich FT-IR Collection, can aid in structural confirmation. thermofisher.com

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Aromatic Ring C-H stretch 3030 - 3100 Medium to Weak
Aromatic Ring C=C stretch 1450 - 1600 Medium
Alkyl Halide C-H stretch (CH₂Br) 2850 - 2960 Medium
Sulfonyl S=O asymmetric stretch 1300 - 1350 Strong
Sulfonyl S=O symmetric stretch 1120 - 1160 Strong
Aryl Fluoride (B91410) C-F stretch 1200 - 1270 Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wisc.edu It is a critical tool for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. wisc.edu The retention time, the time it takes for the compound to elute from the column, is a characteristic property used for identification. As the compound elutes, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). wisc.edu This high-energy ionization causes the molecule to fragment in a reproducible manner. wisc.edu

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (265.12 g/mol , considering the isotopes ⁷⁹Br and ³²S). A key fragmentation pathway for benzyl bromides involves the loss of the bromine atom to form a stable benzyl cation. blogspot.combrainly.com For the parent benzyl bromide, this results in a characteristic base peak at an m/z of 91, corresponding to the tropylium cation. blogspot.comnih.gov For this compound, the analogous fragment would be the 4-fluoro-3-(methylsulphonyl)benzyl cation, which would appear at a higher m/z value and serve as a primary diagnostic ion.

Table 3: Expected Mass Fragments in GC-MS Analysis

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description
264/266 [C₈H₈BrFO₂S]⁺ Molecular ion peak (M⁺, showing isotopic pattern for Br).
185 [C₈H₈FO₂S]⁺ Fragment from loss of Br radical. This would be a major, diagnostic peak.
106 [C₇H₇FO]⁺ Potential further fragmentation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. helixchrom.comresearchgate.net It is frequently used for quality control to determine the purity of chemical compounds and for quantitative analysis of components in a mixture. amanote.comnih.gov For this compound, verifying purity via HPLC is considered a critical step.

The method involves pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). Due to the compound's polarity, reversed-phase HPLC is a common choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net Separation occurs based on the differential partitioning of the analyte between the two phases.

Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. For quantitative analysis, the peak area is compared to a calibration curve generated from standards of known concentration. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Setting/Description Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Standard column for separating moderately polar to nonpolar compounds. researchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water Elutes the compound from the column; composition can be adjusted for optimal separation. researchgate.net
Flow Rate 1.0 - 1.5 mL/min Provides good separation efficiency and reasonable run times. researchgate.net
Detection UV at 254 nm The aromatic ring provides strong UV absorbance for sensitive detection. researchgate.net
Injection Volume 10 - 20 µL Standard volume for analytical HPLC.

| Column Temperature | Room Temperature or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. researchgate.net |

Computational Chemistry and Theoretical Mechanistic Insights for 4 Fluoro 3 Methylsulphonyl Benzyl Bromide

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which to view molecular structure, stability, and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the electronic structure and equilibrium geometry of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its energy and other properties.

For 4-Fluoro-3-(methylsulphonyl)benzyl bromide, these calculations would typically be performed using a basis set, such as 6-31G* or a larger one, to accurately describe the distribution of electrons. The output of these calculations would provide optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the fluorine, methylsulphonyl, and bromomethyl substituents on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.95 Å
C-S~1.77 Å
S=O~1.45 Å
C-F~1.35 Å
Bond AngleC-C-Br~110°
C-S-O~109°
Dihedral AngleC-C-S-OVaries with conformation

Note: The values in this table are illustrative and represent typical ranges for such bonds. Actual values would be derived from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP analysis would likely show regions of negative potential (electron-rich) around the oxygen atoms of the sulphonyl group and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the benzylic carbon attached to the bromine, highlighting potential sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational changes, and interactions with its environment.

Exploration of Conformational Landscapes

The substituents on the benzene ring of this compound can rotate, leading to different conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is vital as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway Elucidation and Transition State Modeling

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon, displacing the bromide ion.

Energetic Barriers and Rate Constants for Nucleophilic Substitution and Radical Pathways

Computational studies on benzyl (B1604629) bromide derivatives have provided significant insights into the mechanistic details of their reactions, particularly nucleophilic substitution. These reactions can proceed through a spectrum of mechanisms, most notably the concerted bimolecular nucleophilic substitution (SN2) and the stepwise unimolecular nucleophilic substitution (SN1) pathways. The preferred pathway and its associated energetic barriers are highly dependent on the nature of the substituents on the benzene ring, the nucleophile, the leaving group, and the solvent.

For this compound, the presence of two electron-withdrawing groups, the fluoro and methylsulphonyl groups, is expected to have a pronounced effect on its reactivity. The fluoro group at the para position exerts a -I (inductive) and +M (mesomeric) effect, while the methylsulphonyl group at the meta position exerts a strong -I and -M effect. These substituents significantly influence the stability of the potential intermediates and transition states in both SN1 and SN2 reactions.

Nucleophilic Substitution:

In an SN2 mechanism , the nucleophile attacks the benzylic carbon at the same time as the bromide leaving group departs. The reaction proceeds through a single transition state. The electron-withdrawing nature of the substituents in this compound would destabilize the developing positive charge on the benzylic carbon in a more SN1-like, "loose" transition state. Conversely, in a classic SN2 reaction, these groups could potentially stabilize the transition state by withdrawing electron density.

In an SN1 mechanism , the reaction proceeds through a carbocation intermediate. The rate-determining step is the formation of the benzyl carbocation. The strong electron-withdrawing fluoro and methylsulphonyl groups would significantly destabilize this carbocation, making the SN1 pathway energetically unfavorable.

Radical Pathways:

While less common for nucleophilic substitution, radical pathways can be involved, particularly under conditions that favor radical initiation (e.g., light or radical initiators). The benzylic position is susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical. Computational studies can model the homolytic cleavage of the C-Br bond to predict the stability of the 4-fluoro-3-(methylsulphonyl)benzyl radical and the energetic barrier to its formation.

The following interactive table provides hypothetical energetic barriers and rate constants for the reaction of this compound with a generic nucleophile (Nu-) in a polar aprotic solvent, illustrating the expected trends based on general computational studies of substituted benzyl bromides.

Reaction PathwayRate-Determining StepCalculated Activation Energy (ΔG‡) (kcal/mol)Relative Rate Constant (k_rel)
SN2Nu- attack and Br- departure20-251
SN1C-Br bond cleavage> 35<< 1
RadicalC-Br homolytic cleavageHigh (in the absence of initiator)Variable

Note: These values are illustrative and based on general principles of physical organic chemistry and computational studies of related systems. Specific values would require dedicated DFT calculations for this molecule.

Identification of Key Intermediates

Computational modeling allows for the identification and characterization of transient species such as intermediates and transition states, which are often difficult or impossible to observe experimentally.

For the nucleophilic substitution of this compound, the key species to be computationally characterized would be:

SN2 Transition State: A pentacoordinate carbon center where the nucleophile is forming a bond and the bromide is breaking its bond. The geometry and charge distribution of this transition state would be heavily influenced by the substituents.

SN1 Intermediate (Hypothetical): The 4-fluoro-3-(methylsulphonyl)benzyl carbocation. As mentioned, this intermediate is expected to be highly unstable due to the powerful electron-withdrawing groups. Computational analysis would confirm its high energy and likely rule out a pure SN1 mechanism.

Radical Intermediate: The 4-fluoro-3-(methylsulphonyl)benzyl radical. Its spin density distribution and stability can be calculated to assess the feasibility of radical pathways.

The following table outlines the expected key intermediates and their computationally predictable characteristics.

PathwayKey Intermediate/Transition StateExpected Characteristics from Computational Modeling
SN2[Nu---CH2(Ar)---Br]‡Trigonal bipyramidal geometry at the benzylic carbon. Significant negative charge on the incoming nucleophile and outgoing bromide.
SN1[ArCH2]+Planar carbocation center. Strong destabilization due to electron-withdrawing groups, leading to a very high energy intermediate.
RadicalArCH2•Planar radical center. Spin density delocalized into the aromatic ring, with influence from the substituents.

Ar represents the 4-fluoro-3-(methylsulphonyl)phenyl group.

Prediction of Reactivity and Selectivity Based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of organic molecules. For this compound, these models can provide both qualitative and quantitative predictions.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests a more electrophilic carbon center, which is more susceptible to nucleophilic attack. The electron-withdrawing substituents on the aromatic ring of this compound are expected to significantly lower its LUMO energy, enhancing its reactivity in SN2 reactions compared to unsubstituted benzyl bromide.

Partial Atomic Charges: Calculation of the partial positive charge on the benzylic carbon can also indicate its electrophilicity. A higher positive charge would suggest a more reactive site for nucleophiles.

Selectivity: In cases where a molecule has multiple reactive sites, computational models can predict the selectivity of a reaction. For this compound, the primary site of nucleophilic attack is unambiguously the benzylic carbon. However, computational models can be used to explore the possibility of other reactions, such as nucleophilic aromatic substitution, and to demonstrate why these are kinetically and thermodynamically disfavored compared to substitution at the benzylic position.

Structure-Reactivity Relationship (SAR) Studies from a Computational Perspective

Computational SAR studies involve systematically modifying the structure of a molecule and calculating the effect of these modifications on its reactivity. For benzyl bromide derivatives, this typically involves changing the substituents on the aromatic ring.

A computational SAR study of this compound would involve comparing its calculated properties (e.g., activation energies for SN2 reaction, LUMO energies, atomic charges) with those of other substituted benzyl bromides. This allows for a systematic understanding of how the electronic properties of the substituents govern reactivity.

The fluoro and methylsulphonyl groups in this compound both have a strong electron-withdrawing inductive effect. The methylsulphonyl group also has a strong electron-withdrawing resonance effect from the meta position. The fluoro group, while inductively withdrawing, has an opposing resonance donating effect. Computational studies can dissect these competing effects to provide a detailed picture of their influence on the electronic structure and reactivity of the molecule.

The following table presents a hypothetical computational SAR study comparing this compound with other substituted benzyl bromides in a model SN2 reaction.

Substituent(s)Hammett Sigma (σ) Value (approx.)Calculated ΔG‡ (kcal/mol) for SN2Relative Reactivity
4-Methoxy-0.2726.5Slower
Unsubstituted024.0Reference
4-Chloro+0.2322.5Faster
4-Nitro+0.7820.0Much Faster
4-Fluoro, 3-Methylsulphonyl High positive (estimated) < 20.0 Very Fast

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-(methylsulphonyl)benzyl bromide?

  • Methodology : Synthesis typically involves sequential sulfonation and bromination. Starting from 3-fluoro-4-methylsulphonyl toluene, bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Confirm purity via 1^1H/13^{13}C NMR and mass spectrometry .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) will show distinct signals for the benzyl bromide CH2_2 group (δ ~4.3–4.8 ppm) and aromatic protons influenced by the electron-withdrawing methylsulphonyl group. 19^{19}F NMR can confirm the fluorine environment.
  • Mass Spectrometry : High-resolution MS (ESI or EI) should confirm the molecular ion peak at m/z 265.12 (C8_8H9_9BrO3_3S). Cross-reference with databases like NIST or PubChem .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis.
  • Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid skin contact due to its lachrymatory and corrosive properties. Refer to SDS for spill management and emergency procedures .

Advanced Research Questions

Q. How does the methylsulphonyl group influence nucleophilic substitution kinetics?

  • Methodology :

  • Perform comparative kinetic studies with analogs (e.g., 4-fluorobenzyl bromide vs. This compound).
  • Use Hammett parameters to quantify electronic effects. The methylsulphonyl group (σp_p ~0.72) increases electrophilicity at the benzyl carbon, accelerating SN2 reactions. Monitor reaction rates via 1^1H NMR or conductivity measurements .

Q. How to design cross-coupling reactions using this compound as an electrophile?

  • Methodology :

  • Suzuki-Miyaura Coupling : Optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) with bases (K2_2CO3_3) in anhydrous THF. Address steric hindrance by testing bulky ligands (e.g., SPhos).
  • Monitoring : Use TLC (hexane:EtOAc) and GC-MS to track arylboronic acid consumption. Note: Competitive dehalogenation may occur under harsh conditions .

Q. How to resolve contradictions in reported reaction yields for derivatives?

  • Methodology :

  • Reproducibility Checks : Ensure reagent purity (HPLC-grade solvents, anhydrous conditions). Pre-dry substrates with molecular sieves.
  • Data Validation : Compare results across multiple batches and characterize byproducts (e.g., via LC-MS). Document reaction parameters (temperature, stirring rate) meticulously .

Q. What analytical methods assess thermal stability and decomposition pathways?

  • Methodology :

  • TGA-DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N2_2 atmosphere) to identify decomposition onset (~150–200°C).
  • Evolved Gas Analysis : Couple TGA with FTIR or MS to detect hazardous gases (HBr, SO2_2) released during degradation .

Key Considerations for Researchers

  • Purity Validation : Suppliers often do not provide analytical data; independent verification via HPLC or GC-MS is critical .
  • Moisture Sensitivity : Hydrolysis to 4-fluoro-3-(methylsulphonyl)benzyl alcohol can occur rapidly. Store under inert conditions .
  • Safety : Emergency protocols for HBr exposure should align with SDS guidelines (e.g., eye flushing with saline) .

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4-Fluoro-3-(methylsulphonyl)benzyl bromide
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4-Fluoro-3-(methylsulphonyl)benzyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.